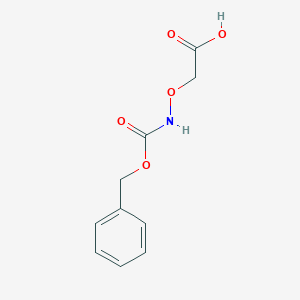amine](/img/structure/B13225096.png)
[(3,3-Difluorocyclobutyl)methyl](propyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,3-Difluorocyclobutyl)methylamine is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a methyl group, which is further connected to a propylamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclobutyl)methylamine typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction of ethylene with a suitable diene.
Introduction of Fluorine Atoms: The difluorination of the cyclobutyl ring can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Methyl Group: The methyl group can be introduced via a Grignard reaction using methylmagnesium bromide.
Formation of the Propylamine Group: The final step involves the nucleophilic substitution of the methyl group with propylamine under basic conditions.
Industrial Production Methods
Industrial production of (3,3-Difluorocyclobutyl)methylamine may involve optimized versions of the above synthetic routes, focusing on cost-efficiency, scalability, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction rates and yields.
Analyse Chemischer Reaktionen
Types of Reactions
(3,3-Difluorocyclobutyl)methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Various substituted amines.
Wissenschaftliche Forschungsanwendungen
(3,3-Difluorocyclobutyl)methylamine has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems, providing insights into drug design and metabolism.
Wirkmechanismus
The mechanism of action of (3,3-Difluorocyclobutyl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or dipole interactions. The cyclobutyl ring provides rigidity to the molecule, influencing its overall conformation and activity.
Vergleich Mit ähnlichen Verbindungen
(3,3-Difluorocyclobutyl)methylamine can be compared with other fluorinated cyclobutyl compounds:
(3,3-Difluorocyclobutyl)methylamine: Similar structure but with a methyl group instead of a propyl group, leading to different pharmacokinetic properties.
(3,3-Difluorocyclobutyl)methylamine: Contains an ethyl group, which may affect its biological activity and solubility.
(3,3-Difluorocyclobutyl)methylamine: The butyl group can influence the compound’s lipophilicity and membrane permeability.
The uniqueness of (3,3-Difluorocyclobutyl)methylamine lies in its specific combination of fluorine atoms, cyclobutyl ring, and propylamine group, which collectively contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H15F2N |
|---|---|
Molekulargewicht |
163.21 g/mol |
IUPAC-Name |
N-[(3,3-difluorocyclobutyl)methyl]propan-1-amine |
InChI |
InChI=1S/C8H15F2N/c1-2-3-11-6-7-4-8(9,10)5-7/h7,11H,2-6H2,1H3 |
InChI-Schlüssel |
OMIBKDVBXBGOGH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC1CC(C1)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[2-(1-Phenylethyl)-2-azabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13225013.png)
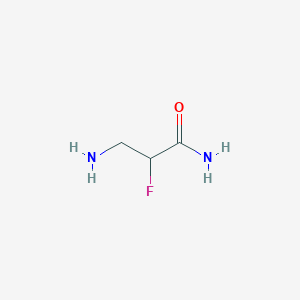
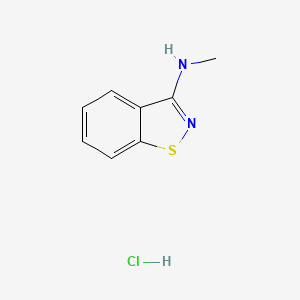
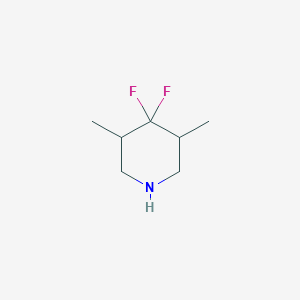
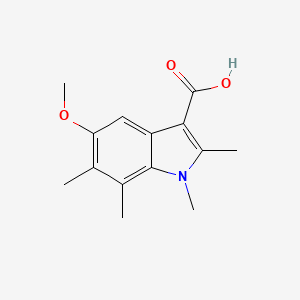
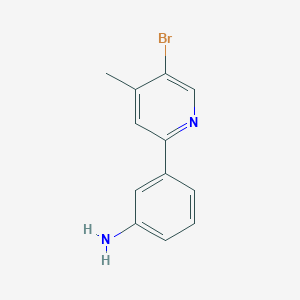

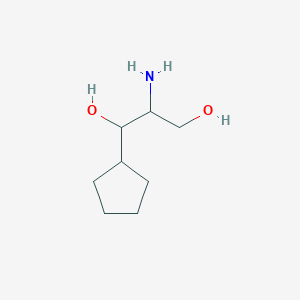
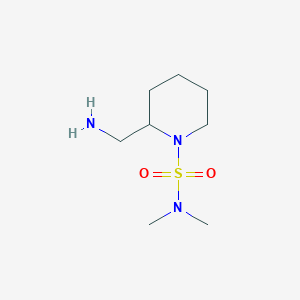
amine](/img/structure/B13225090.png)

![Butyl[1-(furan-2-YL)ethyl]amine](/img/structure/B13225106.png)
![Benzyl 6-carbamothioyl-octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B13225113.png)
